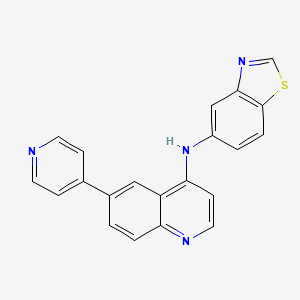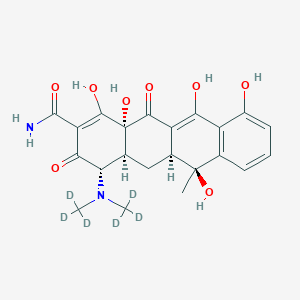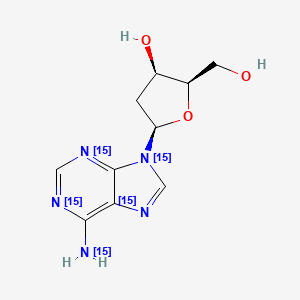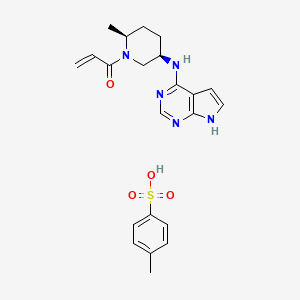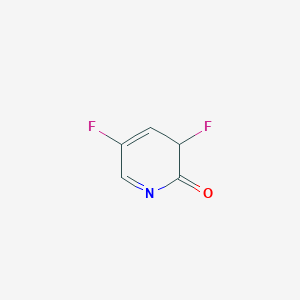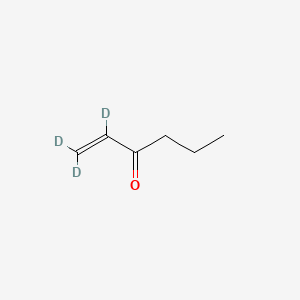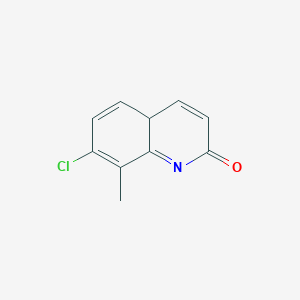
Fosciclopirox (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosciclopirox (disodium) is a phosphoryl-oxymethyl ester of ciclopirox, a compound known for its broad-spectrum antifungal properties. It is a small molecule that has been investigated for its potential use in treating various medical conditions, including cancer .
Preparation Methods
Fosciclopirox (disodium) is synthesized through the esterification of ciclopirox with phosphoryl-oxymethyl groups. The synthetic route involves the reaction of ciclopirox with phosphoryl-oxymethyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions . The reaction is typically carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product. Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Fosciclopirox (disodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fosciclopirox (disodium) may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It has been investigated for its antifungal properties and its ability to inhibit the growth of various fungal species.
Industry: It is used in the formulation of antifungal creams, lotions, and other topical products.
Mechanism of Action
The mechanism of action of fosciclopirox (disodium) involves the chelation of polyvalent metal cations, such as iron and aluminum, which are essential cofactors for various enzymes. By chelating these metal cations, fosciclopirox (disodium) inhibits the activity of these enzymes, leading to the disruption of cellular processes such as mitochondrial electron transport and energy production . This results in decreased cell growth and viability, making it an effective antifungal and anticancer agent .
Comparison with Similar Compounds
Fosciclopirox (disodium) is unique compared to other similar compounds due to its phosphoryl-oxymethyl ester structure, which enhances its solubility and bioavailability. Similar compounds include:
Ciclopirox: The parent compound of fosciclopirox (disodium), known for its antifungal properties.
Ciclopirox olamine: A salt form of ciclopirox that is commonly used in topical antifungal formulations.
Hydroxypyridones: A class of compounds that includes ciclopirox and its derivatives, known for their antifungal and antibacterial properties.
Fosciclopirox (disodium) stands out due to its enhanced solubility and bioavailability, making it a more effective option for certain medical applications .
Properties
Molecular Formula |
C13H18NNa2O6P |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
disodium;(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl phosphate |
InChI |
InChI=1S/C13H20NO6P.2Na/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18;;/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
AHWIDGSXKWSLQJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



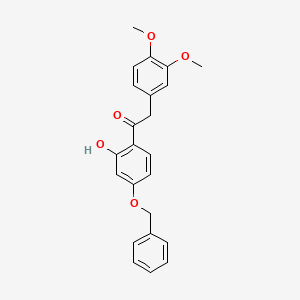

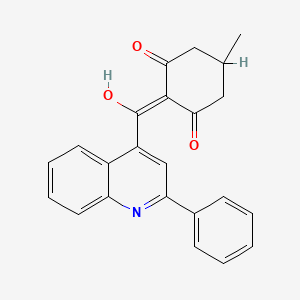
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)

